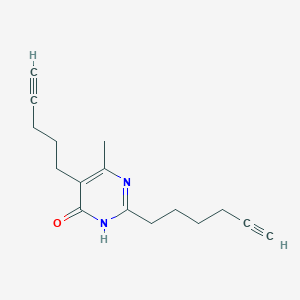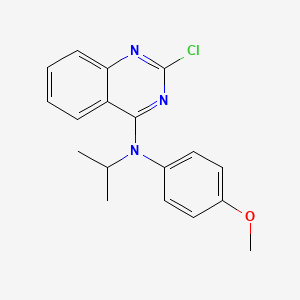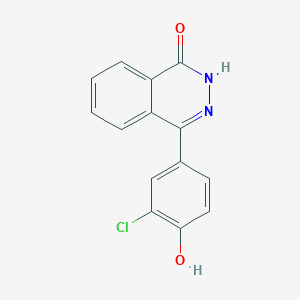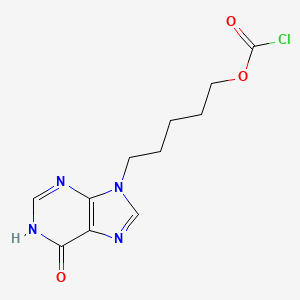![molecular formula C6H6N2 B12914675 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-80-1](/img/structure/B12914675.png)
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with the molecular formula C8H8N2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic compounds. One common method involves the reaction of a 2,4-dihydroxoquinoline derivative through a series of steps to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like dimethyldichlorosilane under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and proteins. For example, it is believed to inhibit β-tubulin, a protein involved in cell division, which may explain its anticancer activity . The compound’s structure allows it to bind to specific active sites, disrupting normal cellular processes.
Comparación Con Compuestos Similares
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene can be compared to other bicyclic compounds such as benzocyclobutene and imidazoquinolines. While benzocyclobutene is primarily used in materials science, imidazoquinolines are known for their immunomodulatory and antiviral activities The unique structure of 2,8-Diazabicyclo[42
Propiedades
Número CAS |
578006-80-1 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
2,8-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-4-8-6(5)7-3-1/h1-3H,4H2,(H,7,8) |
Clave InChI |
IUINJUKUKQCSJU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


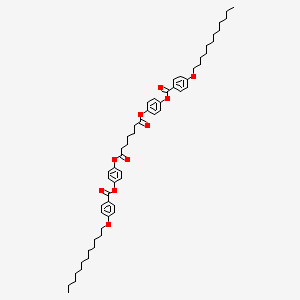
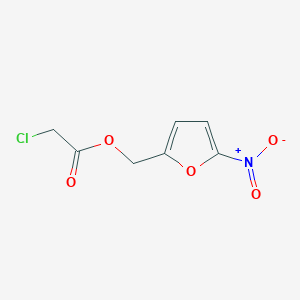
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
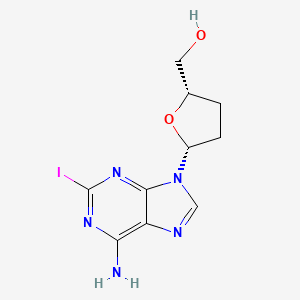
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)


